molecular formula C16H22O4 B1343554 7-Oxo-7-(4-n-propoxyphenyl)heptanoic acid CAS No. 898791-79-2

7-Oxo-7-(4-n-propoxyphenyl)heptanoic acid

Cat. No.: B1343554
CAS No.: 898791-79-2
M. Wt: 278.34 g/mol
InChI Key: YBSQQRIJBUICJE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 7-Oxo-7-(4-n-propoxyphenyl)heptanoic acid is a substituted heptanoic acid derivative characterized by a ketone group at the 7th carbon and a 4-n-propoxyphenyl substituent. Its molecular formula is C₁₈H₂₆O₄ (molecular weight: 278.35 g/mol) . The compound is commercially available with a purity of ≥97.0% and is utilized in pharmacological research, synthetic chemistry, and as a reference standard . Its structural uniqueness lies in the combination of a medium-chain carboxylic acid backbone and an aryl ether group, which may influence solubility, bioavailability, and biological activity compared to simpler fatty acids or aromatic carboxylic acids.

Properties

IUPAC Name

7-oxo-7-(4-propoxyphenyl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-2-12-20-14-10-8-13(9-11-14)15(17)6-4-3-5-7-16(18)19/h8-11H,2-7,12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSQQRIJBUICJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645443
Record name 7-Oxo-7-(4-propoxyphenyl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-79-2
Record name ζ-Oxo-4-propoxybenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxo-7-(4-propoxyphenyl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

The synthesis begins with:

Condensation Reaction

A condensation reaction is performed between 4-n-propoxybenzaldehyde and a heptanoic acid derivative in the presence of a suitable catalyst. This step forms an intermediate compound containing both the aromatic and aliphatic components.

Oxidation

The intermediate compound undergoes oxidation to introduce the 7-oxo group , resulting in the final product, This compound . Common oxidizing agents include:

  • Potassium permanganate
  • Chromium trioxide

Reaction Conditions

The preparation process requires optimized reaction conditions to achieve high yields and purity:

Industrial Production Methods

In industrial settings, large-scale production of this compound involves batch or continuous processes:

  • Batch Process : Suitable for smaller quantities; reaction conditions are monitored manually.
  • Continuous Process : Ideal for large-scale synthesis; automated systems control temperature, pressure, and catalyst addition.

Data Table: Summary of Synthesis Parameters

Step Starting Material Reagents/Catalysts Conditions Outcome
Condensation 4-n-propoxybenzaldehyde Acid derivative + Catalyst Moderate temperature Intermediate compound
Oxidation Intermediate compound Potassium permanganate Controlled oxidation Final product

Notes on Optimization

To improve yield and purity:

Chemical Reactions Analysis

Types of Reactions: 7-Oxo-7-(4-n-propoxyphenyl)heptanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

7-Oxo-7-(4-n-propoxyphenyl)heptanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Oxo-7-(4-n-propoxyphenyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 7-oxoheptanoic acid derivatives with aryl substituents. Below is a comparative analysis of key analogues:

Compound Name CAS Number Molecular Formula Substituent Key Applications Reference
7-Oxo-7-(4-n-propoxyphenyl)heptanoic acid 898791-79-2 C₁₈H₂₆O₄ 4-n-propoxyphenyl Pharmacological research, synthetic intermediates
7-Oxo-7-(4-n-pentylphenyl)heptanoic acid 898791-49-6 C₁₈H₂₆O₃ 4-n-pentylphenyl Not specified (structural studies)
7-Oxo-7-(2-trifluoromethylphenyl)heptanoic acid N/A C₁₄H₁₅F₃O₃ 2-trifluoromethylphenyl Fluorinated compound research (potential bioactivity modulation)
7-Oxo-7-(phenylamino)heptanoic acid 160777-08-2 C₁₃H₁₅NO₃ Phenylamino HDAC inhibitor precursor, epigenetic research
7-Oxo-7-(9-phenanthryl)heptanoic acid 898766-07-9 C₂₀H₁₈O₃ 9-phenanthryl Polycyclic aromatic hydrocarbon studies (binding affinity investigations)

Key Findings from Comparative Studies

Substituent Effects on Bioactivity The 4-n-propoxyphenyl group in the target compound enhances lipophilicity compared to the phenylamino variant (logP ~3.2 vs. The trifluoromethyl substituent (in ) introduces strong electron-withdrawing effects, which may alter metabolic stability or enzyme interactions .

Role in Short-Chain Fatty Acid (SCFA) Pathways Heptanoic acid derivatives, including 7-oxo variants, are linked to SCFA metabolism. Studies on SCFAs (e.g., butyric acid, heptanoic acid) demonstrate their role in modulating intestinal flora and colonic motility .

Synthetic Utility The phenylamino derivative (CAS 160777-08-2) is a validated precursor for histone deacetylase (HDAC) inhibitors, highlighting the importance of the 7-oxoheptanoic acid scaffold in medicinal chemistry . In contrast, the 4-n-propoxyphenyl variant’s applications remain exploratory, though its ether linkage may confer stability against hydrolytic degradation compared to ester-linked analogues .

Physicochemical Properties Solubility: The 4-n-propoxyphenyl group likely reduces aqueous solubility compared to unsubstituted heptanoic acid but improves it relative to bulkier aryl groups (e.g., 9-phenanthryl) . Thermal Stability: Ketone-containing derivatives (e.g., 7-oxo variants) generally exhibit higher thermal stability than hydroxylated counterparts (e.g., 7-hydroxyheptanoic acid) due to reduced hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Oxo-7-(4-n-propoxyphenyl)heptanoic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or coupling reactions between 4-n-propoxyphenyl precursors and heptanoic acid derivatives. Key steps include:

  • Esterification : Protect the carboxylic acid group during synthesis to avoid side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.
    • Reference : Structural analogs like 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid highlight the importance of protecting groups and purification .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm the propoxyphenyl moiety (δ ~6.8–7.2 ppm for aromatic protons) and ketone/acid groups.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M-H]^- at m/z 330.15).
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and 2500–3000 cm1^{-1} (carboxylic acid O-H).
    • Reference : Similar compounds (e.g., 7-oxo-7-(3-phenoxyphenyl)heptanoic acid) use these techniques for structural validation .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention.
    • Reference : Safety data for structurally related esters (e.g., Ethyl 7-oxo-7-phenylheptanoate) emphasize inert atmosphere storage and PPE .

Advanced Research Questions

Q. How can this compound be leveraged as a building block for novel bioactive compounds?

  • Methodological Answer :

  • Derivatization : React the ketone group with hydrazines to form hydrazones (potential enzyme inhibitors) or reduce it to a secondary alcohol for further functionalization.
  • Pharmacological Screening : Use in silico docking (AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs).
    • Reference : Analogous compounds (e.g., 7-Oxo-7-(phenylamino)heptanoic acid) are precursors for HDAC inhibitors, suggesting similar applications .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Structural Confirmation : Ensure batch-to-batch consistency via X-ray crystallography or 2D-NMR (e.g., HSQC, HMBC).
  • Bioassay Replication : Reproduce assays (e.g., antimicrobial activity) under standardized conditions (pH, temperature, solvent controls).
  • Meta-Analysis : Compare data across studies using cheminformatics tools (ChemAxon, KNIME) to identify structure-activity trends.
    • Reference : Discrepancies in AHL analog studies (e.g., OdDHLS) highlight the need for rigorous structural validation .

Q. How can in vivo models assess the pharmacokinetics of this compound?

  • Methodological Answer :

  • Rodent Studies : Administer intravenously (5 mg/kg) or orally (10 mg/kg) to measure plasma half-life (LC-MS/MS quantification).
  • Tissue Distribution : Sacrifice animals at intervals (1, 4, 24 hours) and analyze liver/kidney homogenates.
  • Metabolite ID : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidation at the carboxylic acid).
    • Reference : Pharmacokinetic protocols for quorum-sensing inhibitors (e.g., OdDHLS) inform dosing and metabolite tracking .

Q. What mechanistic studies elucidate its role in epigenetic modulation?

  • Methodological Answer :

  • HDAC Inhibition Assays : Treat cancer cell lines (e.g., HeLa) and measure histone acetylation via Western blot (anti-acetyl-H3K9).
  • Gene Expression Profiling : RNA-seq to identify upregulated tumor suppressors (e.g., p21, Bax).
  • Molecular Dynamics : Simulate binding to HDAC active sites (GROMACS) to optimize substituent interactions.
    • Reference : HDAC inhibitor precursors (e.g., 7-Oxo-7-(phenylamino)heptanoic acid) use similar mechanistic approaches .

Q. How can researchers confirm its hypothesized anti-quorum sensing activity?

  • Methodological Answer :

  • Bioluminescence Assays : Use Pseudomonas aeruginosa Lux reporter strains; measure luminescence reduction after treatment (IC50_{50} calculation).
  • Biofilm Quantification : Crystal violet staining of treated vs. untreated biofilms.
  • Gene Knockout : Compare activity in wild-type vs. lasR mutant strains to confirm target specificity.
    • Reference : AHL analogs (e.g., OdDHLS) are evaluated using similar bacterial models .

Q. What in vitro/in vivo models are suitable for toxicity profiling?

  • Methodological Answer :

  • Cytotoxicity : MTT assay in HEK293 cells (48-hour exposure, IC50_{50} determination).
  • Acute Toxicity : OECD Guideline 423; administer 300 mg/kg to rats, monitor for 14 days.
  • Hepatotoxicity : Measure ALT/AST levels in serum post-treatment.
    • Reference : Safety protocols for related compounds (e.g., 4-(4-Bromophenyl)-2-indolyl derivatives) guide toxicity testing .

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